N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a substituted furan moiety. The compound’s structure combines a benzodioxine ring (a fused bicyclic system with two oxygen atoms) and a sulfonamide group (-SO₂NH₂) at position 6, with a methyl-substituted furan group [(2,5-dimethylfuran-3-yl)methyl] attached to the sulfonamide nitrogen.
Key structural features include:
- Benzodioxine core: Provides rigidity and influences electronic properties.
- Dimethylfuran substituent: Introduces lipophilicity and aromatic interactions.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-10-7-12(11(2)21-10)9-16-22(17,18)13-3-4-14-15(8-13)20-6-5-19-14/h3-4,7-8,16H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTUBXYAFOKVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-yl)methyl intermediate, which is then reacted with a benzo-dioxine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan and benzo-dioxine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield corresponding amines.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan and benzo-dioxine rings may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and molecular data for N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and related compounds identified in the evidence:
Structural and Functional Analysis
Substituent Diversity: The dimethylfuran group in the target compound confers moderate lipophilicity, which may enhance membrane permeability compared to polar groups like the dimethylaminophenyl in ’s pyridine derivative . The benzazepine sulfanyl group in ’s derivative adds a complex heterocyclic system, likely influencing solubility and target specificity (e.g., for GPCRs or ion channels) .
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~380–400 g/mol) aligns with analogs in –5, suggesting a balance between bioavailability and target engagement. Simpler derivatives (e.g., ’s acetylated compound at 347.39 g/mol) may exhibit faster metabolic clearance .
The propanamide linker in ’s benzazepine derivative introduces a flexible spacer, which could modulate binding kinetics in enzymatic assays .
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H17NO5S
- Molecular Weight : 323.36 g/mol
- Structural Features : It contains a sulfonamide group, a benzodioxine structure, and a 2,5-dimethylfuran moiety, which may enhance its pharmacological properties and biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and some types of dehydrogenases. The benzodioxine core may contribute to antioxidant properties, while the furan moiety can enhance solubility and bioavailability.
Antioxidant Properties
The presence of the benzodioxine structure may endow the compound with antioxidant capabilities. Compounds featuring similar frameworks have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property could be beneficial in treating conditions related to oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Activity : A study on benzodioxine derivatives indicated potential anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Effects : Research on sulfonamide derivatives has shown their ability to reduce inflammation markers in vitro. This suggests that this compound could exhibit similar effects.
- Enzyme Inhibition : Compounds containing sulfonamide groups have been reported to inhibit carbonic anhydrase activity effectively. This inhibition can lead to therapeutic benefits in conditions like glaucoma and edema.
Future Research Directions
Given the promising structural features of this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate its antimicrobial, anticancer, and anti-inflammatory activities.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance efficacy and reduce toxicity.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves a two-step process:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under dynamic pH control (~pH 10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .
- Step 2 : N-alkylation with alkyl/aryl halides (e.g., 2,5-dimethylfuran-3-ylmethyl halide) in DMF using lithium hydride (LiH) as a catalyst. LiH enhances nucleophilic substitution by deprotonating the sulfonamide nitrogen .
Q. Critical Parameters :
- pH Control : Maintaining pH 9–10 during sulfonamide formation prevents hydrolysis of the sulfonyl chloride .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction kinetics .
- Temperature : Reactions are often conducted at room temperature to reflux (40–80°C), balancing reactivity and side-product formation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and benzodioxin C-O-C vibrations at ~1250 cm⁻¹) .
- ¹H NMR : Assigns protons in the benzodioxin ring (δ 6.5–7.2 ppm), dimethylfuran methyl groups (δ 2.1–2.4 ppm), and sulfonamide NH (δ ~5.5 ppm, broad) .
- Mass Spectrometry (EI-MS or HR-MS) : Confirms molecular weight (e.g., [M⁺] peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the N-alkylation step to minimize side reactions?
- Catalyst Optimization : Use LiH (0.5–1.0 eq) instead of weaker bases to enhance nucleophilicity of the sulfonamide nitrogen .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate consumption and detect side products (e.g., over-alkylation) .
- Solvent Purity : Anhydrous DMF prevents hydrolysis of LiH and halides. Pre-drying solvents over molecular sieves is recommended .
- Temperature Gradients : Start at 0°C for halide addition, then gradually warm to 50°C to control exothermic reactions .
Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in silico predictions?
Case Example : Anti-diabetic α-glucosidase inhibitors (IC₅₀ = 81–86 µM in vitro vs. computational docking suggesting stronger binding ). Methodological Solutions :
- Enzyme Assay Validation : Confirm enzyme purity and activity using positive controls (e.g., acarbose) and standardized protocols .
- Molecular Dynamics (MD) Simulations : Extend docking studies to MD (≥100 ns) to assess binding stability and solvation effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing dimethylfuran with pyridinyl groups) to test computational hypotheses .
Q. How should stability studies be designed for this compound under physiological conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis under acidic conditions .
- Light/Oxygen Sensitivity : Conduct studies under UV light (λ = 254–365 nm) and in aerobic vs. inert atmospheres. Benzodioxin rings may undergo photooxidation .
- Metabolic Stability : Use liver microsomes or hepatocyte assays to identify CYP450-mediated metabolites .
Q. What in vivo models are appropriate for evaluating pharmacological activity?
- Anti-inflammatory/Antimicrobial : Murine models (e.g., carrageenan-induced paw edema for inflammation; Staphylococcus aureus sepsis models) .
- Anti-diabetic : Streptozotocin-induced diabetic rats with α-glucosidase activity measured in intestinal homogenates .
- Dosage Considerations : Administer via oral gavage (10–50 mg/kg) with pharmacokinetic profiling to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
